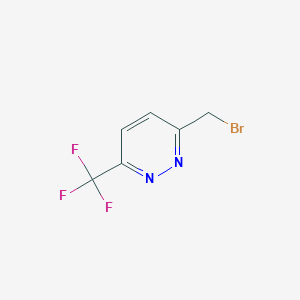
3-(Bromomethyl)-6-(trifluoromethyl)pyridazine
Overview
Description
3-(Bromomethyl)-6-(trifluoromethyl)pyridazine is a chemical compound that features both bromomethyl and trifluoromethyl functional groups attached to a pyridazine ring. The presence of these groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Mechanism of Action
Target of Action
It’s known that trifluoromethyl-substituted compounds often play a crucial role in pharmaceuticals and agrochemicals .
Mode of Action
It’s known that trifluoromethyl-substituted compounds can be involved in radical trifluoromethylation, a process that involves the addition of a trifluoromethyl group to carbon-centered radical intermediates . This process is significant in the synthesis of various bioactive molecules .
Biochemical Pathways
It’s known that trifluoromethyl-substituted compounds can be involved in cyclization chemistry, leading to the formation of diverse trifluoromethyl-substituted n-heterocycles .
Pharmacokinetics
The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of pharmaceutical compounds, which can improve their bioavailability .
Result of Action
It’s known that trifluoromethyl-substituted compounds can be used in the synthesis of various bioactive molecules .
Action Environment
It’s known that the trifluoromethyl group can enhance the stability of pharmaceutical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
. Reaction conditions often include the use of radical initiators and specific solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of 3-(Bromomethyl)-6-(trifluoromethyl)pyridazine may involve scalable synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the target compound.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-6-(trifluoromethyl)pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Radical Reactions: The trifluoromethyl group can participate in radical reactions, often facilitated by radical initiators.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). Reaction conditions may vary depending on the desired transformation but often involve specific solvents and temperature control to optimize reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromomethyl group can lead to the formation of various substituted pyridazines, while radical reactions involving the trifluoromethyl group can yield trifluoromethylated derivatives .
Scientific Research Applications
3-(Bromomethyl)-6-(trifluoromethyl)pyridazine has several scientific research applications, including:
Biology: It is studied for its potential biological activity, including its interactions with biological targets and its effects on cellular processes.
Medicine: Research into the compound’s pharmacological properties explores its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
- 3-(Bromomethyl)-6-(trifluoromethyl)pyridine
- 2-Bromo-3-(trifluoromethyl)pyridine
- 1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene
Uniqueness
3-(Bromomethyl)-6-(trifluoromethyl)pyridazine is unique due to the specific positioning of the bromomethyl and trifluoromethyl groups on the pyridazine ring. This arrangement imparts distinct chemical properties, such as reactivity and stability, which may differ from those of similar compounds with different ring structures or functional group positions .
Properties
IUPAC Name |
3-(bromomethyl)-6-(trifluoromethyl)pyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF3N2/c7-3-4-1-2-5(12-11-4)6(8,9)10/h1-2H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCCYYUDSRQRFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1CBr)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

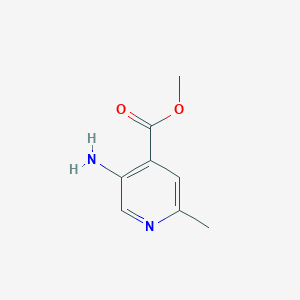

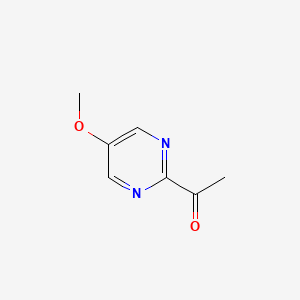

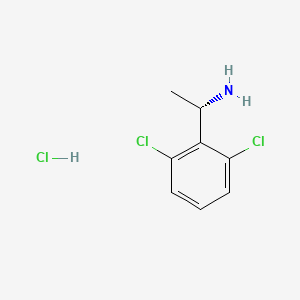
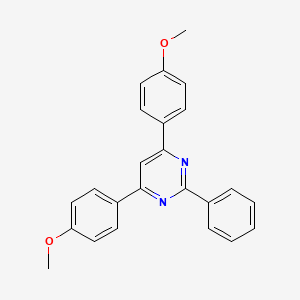
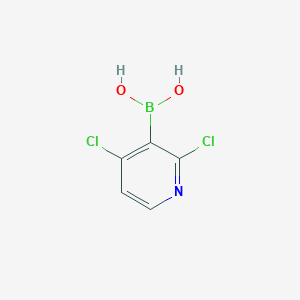
![3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol hydrochloride](/img/structure/B6324608.png)
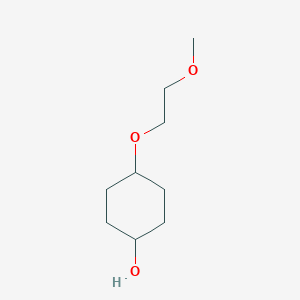
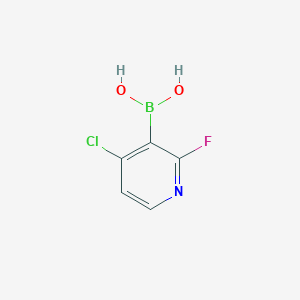

![Dichloro[bis(dicyclohexylphosphino)propane]palladium(II)](/img/structure/B6324639.png)
![Ethyl 2-[(1R)-5-hydroxy-2,3-dihydro-1H-inden-1-yl]acetate](/img/structure/B6324645.png)

